molecular formula C21H25N3O2S2 B12128417 Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B12128417
M. Wt: 415.6 g/mol
InChI Key: RVBYWEFZVXQPOJ-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound featuring a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a ketone or aldehyde under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[2,3-c]pyridine intermediate.

    Carbamothioylation: The prop-2-en-1-ylcarbamothioyl group is typically introduced through a reaction with an isothiocyanate derivative.

    Esterification: The final step involves esterification to form the ethyl ester, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core and the benzyl group.

    Reduction: Reduction reactions can target the carbamothioyl group, potentially converting it to a thiol or amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or amines.

    Substitution: Products depend on the substituent introduced, such as alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition:

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly for targeting specific pathways or receptors.

    Antimicrobial Activity: Possible applications in developing antimicrobial agents.

Industry

    Material Science: Use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The thieno[2,3-c]pyridine core is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl-Substituted Compounds: Compounds with benzyl groups attached to different core structures.

    Carbamothioyl Derivatives: Compounds featuring the carbamothioyl group attached to various cores.

Uniqueness

Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to the combination of its thieno[2,3-c]pyridine core, benzyl group, and carbamothioyl functionality. This unique structure may confer specific biological activities and chemical reactivity not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrothieno[2,3-c]pyridines, characterized by a fused thiophene and pyridine ring system. Its structure includes:

  • Ethyl ester group
  • Benzyl substituent
  • Prop-2-en-1-ylcarbamothioyl amino group

This unique arrangement contributes to its biological activity, particularly in modulating receptor functions.

Biological Activity Overview

This compound has been evaluated for various biological activities:

  • Adenosine Receptor Modulation :
    • Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit potential as allosteric modulators at the A1 adenosine receptor (A1AR). The compound has been shown to act as an orthosteric antagonist rather than an allosteric modulator at certain concentrations .
  • Antioxidant Activity :
    • Compounds with similar structures have demonstrated significant antioxidant properties. The presence of the thieno-pyridine core is believed to contribute to free radical scavenging capabilities.
  • Antimicrobial Properties :
    • Preliminary studies suggest that related compounds exhibit antimicrobial activity against various bacterial strains. The thienopyridine framework may enhance membrane permeability and disrupt bacterial cell walls.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
Benzyl GroupEnhances receptor binding affinity
Prop-2-en-1-ylcarbamothioyl GroupCritical for biological activity modulation
Tetrahydrothieno RingInfluences pharmacokinetics and bioavailability

Research indicates that modifications at the 3 and 6 positions of the thieno-pyridine scaffold significantly affect receptor interaction and biological efficacy .

Case Studies

Several studies have investigated the biological effects of ethyl 6-benzyl derivatives:

  • Study on A1AR Modulation :
    • A study evaluated various substituted tetrahydrothieno[2,3-c]pyridines for their ability to modulate A1AR signaling pathways. The results indicated that specific substitutions could enhance antagonistic properties over allosteric modulation .
  • Antioxidant Evaluation :
    • A comparative analysis of antioxidant activities among thienopyridine derivatives showed that ethyl 6-benzyl compounds exhibited superior free radical scavenging abilities compared to non-substituted analogs .

Properties

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

ethyl 6-benzyl-2-(prop-2-enylcarbamothioylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C21H25N3O2S2/c1-3-11-22-21(27)23-19-18(20(25)26-4-2)16-10-12-24(14-17(16)28-19)13-15-8-6-5-7-9-15/h3,5-9H,1,4,10-14H2,2H3,(H2,22,23,27)

InChI Key

RVBYWEFZVXQPOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=S)NCC=C

Origin of Product

United States

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